molecular formula C10H10N2OS B12883483 2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine

2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine

Cat. No.: B12883483
M. Wt: 206.27 g/mol
InChI Key: CVJKVVNVFVZZLA-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a fused ring system combining a furan ring and a thiazolopyridine moiety, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, yielding N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with excess diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. The final step involves the oxidation of the carbothioamide with potassium ferricyanide in an alkaline medium to produce this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine undergoes various chemical reactions, including electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation. These reactions typically occur at the 5-position of the furan ring .

Common Reagents and Conditions

    Nitration: Nitric acid in the presence of sulfuric acid.

    Bromination: Bromine in the presence of a suitable solvent like acetic acid.

    Hydroxymethylation: Formaldehyde in the presence of a base.

    Formylation: Formic acid or formyl chloride.

    Acylation: Acyl chlorides in the presence of a base.

Major Products

The major products of these reactions are typically substituted derivatives of the original compound, where the substituent is introduced at the 5-position of the furan ring.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological receptors, potentially leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine is unique due to its fused ring system, which combines a furan ring with a thiazolopyridine moiety. This structure imparts distinct chemical properties and reactivity, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

2-(furan-2-yl)-4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C10H10N2OS/c1-4-8-9(11-5-1)12-10(14-8)7-3-2-6-13-7/h2-3,6,11H,1,4-5H2

InChI Key

CVJKVVNVFVZZLA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC1)N=C(S2)C3=CC=CO3

Origin of Product

United States

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